![molecular formula C19H18F2N4O2 B2512123 3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(2,6-difluorophenyl)piperidine-1-carboxamide CAS No. 2379986-96-4](/img/structure/B2512123.png)

3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(2,6-difluorophenyl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

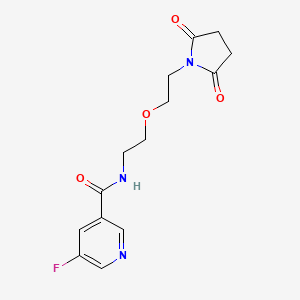

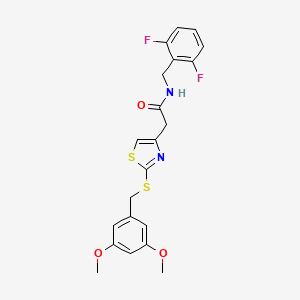

The synthesis of related compounds involves multi-step reactions, starting with the formation of core structures followed by various functionalization reactions. For instance, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives involves cyclization, halogenation, and palladium-catalyzed cross-coupling reactions . Similarly, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide includes a reaction between aminopyridine and pyridine carboxylic acid under optimized conditions . These methods could potentially be adapted for the synthesis of 3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(2,6-difluorophenyl)piperidine-1-carboxamide by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a piperidine ring, which is a common feature in many biologically active molecules. The piperidine ring is often linked to various aromatic systems, such as pyridine or quinazoline, which can be further substituted with different functional groups to modulate the compound's properties . The presence of halogens, like fluorine, can influence the molecule's lipophilicity and electronic properties, potentially affecting its binding affinity to biological targets .

Chemical Reactions Analysis

The chemical reactions involving these compounds are typically centered around their functional groups. For example, the oxadiazolyl group in 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides is crucial for their activity as tubulin inhibitors . The halogenated aromatic systems, as seen in the synthesis of related compounds, are reactive sites for further functionalization, such as Suzuki coupling, which is a common method for constructing biaryl systems . These reactions are essential for the diversification of the chemical space and the optimization of biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of aromatic systems and heteroatoms can affect the compound's solubility, stability, and overall reactivity. For instance, the introduction of electron-withdrawing groups like cyano or fluorine can increase the compound's acidity and affect its pharmacokinetic properties . The optimization of these properties is crucial for the development of compounds with desirable biological activity and acceptable pharmacological profiles.

Aplicaciones Científicas De Investigación

Non-linear Optical (NLO) and Molecular Docking Analyses:

- The compound 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, a structurally similar compound, was synthesized and characterized, showing potential in non-linear optical (NLO) properties and molecular docking analyses. These properties suggest potential use in the inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).

PET Imaging of Microglia:

- The compound [11C]CPPC [5-cyano-N-(4-(4-[11C]methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide], which shares some structural elements with the compound , has been utilized as a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound is used in noninvasive imaging of reactive microglia, disease-associated microglia, and neuroinflammation, particularly in disorders like Alzheimer’s and Parkinson’s disease (Horti et al., 2019).

Synthesis and SAR in Pharmacology:

- Compounds like 1-Benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide and 4-benzyl-N-(2,6-dimethylphenyl)piperazine-2-carboxamide, which are structurally related to the queried compound, were synthesized as voltage-gated skeletal muscle sodium channel blockers. These compounds show increased potency and use-dependent block compared to tocainide, indicating potential applications in developing antimyotonic agents (Catalano et al., 2008).

Synthesis and Optimization in Medicinal Chemistry:

- Similar compounds, such as (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides, have been developed as renin inhibitors. These compounds demonstrate high renin inhibitory activity and favorable oral exposure in animal models, indicating potential applications in treating hypertension (Mori et al., 2013).

Exploration in Antiviral Research:

- Further investigation into piperidine-4-yl-aminopyrimidines, a class related to the compound , has led to the development of N-phenyl piperidine analogs, showing effectiveness against wild-type HIV-1 and a broad range of NNRTI-resistant mutant viruses. This illustrates the compound's potential application in antiviral research, particularly for HIV treatment (Tang et al., 2010).

Propiedades

IUPAC Name |

3-[(4-cyanopyridin-2-yl)oxymethyl]-N-(2,6-difluorophenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N4O2/c20-15-4-1-5-16(21)18(15)24-19(26)25-8-2-3-14(11-25)12-27-17-9-13(10-22)6-7-23-17/h1,4-7,9,14H,2-3,8,11-12H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSKQACCYNCFOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2=C(C=CC=C2F)F)COC3=NC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(4-cyanopyridin-2-yl)oxy]methyl}-N-(2,6-difluorophenyl)piperidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-bromophenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/no-structure.png)

![1-[(5-Bromopyrazin-2-yl)methyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2512045.png)

![4-[(3-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2512047.png)

![5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride](/img/structure/B2512052.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)cyclohexanecarboxamide](/img/structure/B2512054.png)

![8-(2-Chloroethyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2512056.png)

![4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2512061.png)